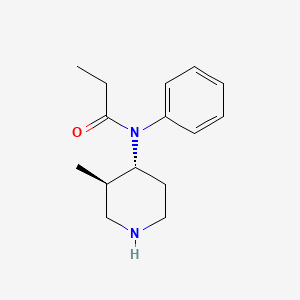
Prostaglandin D2 Dopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin D2 (PGD2; Item No. 12010), the major eicosanoid product of mast cells in the immune system, is also produced in the brain where it is involved in sleep regulatory mechanisms. Further pharmacological actions include inhibition of platelet aggregation, relaxation of vascular smooth muscle, and regulation of reproductive development. Dopamine-containing neurons in the brain are involved in reward-motivated behavior, motor control, and hormone release. Peripheral, paracrine actions of dopamine include the control of vasodilation, sodium excretion, insulin production, gastrointestinal motility, and the activity of lymphocytes. Catecholamines are known to stimulate prostanoid synthesis by acting as co-substrates. PGD2 dopamine is a conjugate of the neurotransmitter dopmaine and PGD2. It can be used to study the biological function of PGD2 in the brain and periphery.
Applications De Recherche Scientifique
Renal Dopamine Receptors
- Dopamine, an endogenous catecholamine, modulates functions like behavior, movement, nerve conduction, hormone synthesis and release, blood pressure, and ion fluxes. Renal dopamine receptors have been linked to renal vasodilation and electrolyte excretion, with a specific subtype (DA2k) in the renal cortex and inner medulla linked to the stimulation of prostaglandin E2 production, suggesting a role in sodium homeostasis and blood pressure regulation (Jose et al., 1992).
Molecular Structure and Function of Dopamine Receptors
- Dopamine receptors are classified into two main groups: D1-like (stimulating adenylyl cyclase) and D2-like (inhibiting adenylyl cyclase and activating K+ channels). They are expressed widely in the central nervous system and periphery, affecting functions like movement, cognition, emotion, and hormone secretion. Genetic studies have not yet clearly linked these receptors to central nervous system disorders, but gene deletion studies in mice are providing insights into their physiological functions (Missale et al., 1998).
Prostaglandin E2 in Dopamine D2 Receptor Function
- Prostaglandin E2 (PGE2) is a major product of arachidonic acid metabolism in cells with dopamine D2 receptors. Studies show that PGE2 may play a role in D2 receptor-mediated potentiation of arachidonic acid release, suggesting a functional role in dopaminergic transmission in the central nervous system (Marzo & Piomelli, 1992).
Role of Prostaglandins in Dopamine Signaling
- Prostaglandins, including PGE2, have been shown to modulate dopamine signaling. For instance, studies indicate that PGE2 acts on the EP1 receptor and amplifies both D1 and D2 dopamine receptor signaling in the striatum, affecting motor control and other dopaminergic functions (Kitaoka et al., 2007).
Influence on Retinal Dopamine Release
- Prostaglandins, particularly PGE2, can modulate dopamine release in the retina. This modulation could have implications for visual processing and retinal function (al-Zadjali et al., 1994).
Dopamine Receptor Genetics and Brain Function
- The cloning and study of dopamine receptors, including D2 and D3, have enhanced our understanding of their role in the brain and the implications for neuropsychiatric disorders. The D2 receptor, for example, is vital in controlling locomotion, cognition, affect, and neuroendocrine secretion (Baldessarini & Tarazi, 1996).
Propriétés
Nom du produit |
Prostaglandin D2 Dopamine |
|---|---|
Formule moléculaire |
C28H41NO6 |
Poids moléculaire |
487.6 |
InChI |
InChI=1S/C28H41NO6/c1-2-3-6-9-21(30)13-14-23-22(25(32)19-26(23)33)10-7-4-5-8-11-28(35)29-17-16-20-12-15-24(31)27(34)18-20/h4,7,12-15,18,21-23,25,30-32,34H,2-3,5-6,8-11,16-17,19H2,1H3,(H,29,35)/b7-4-,14-13+/t21-,22+,23+,25-/m0/s1 |
Clé InChI |
LAUDQVBGQWVXEM-KCTPEUGASA-N |
SMILES |
O[C@@H](C1)[C@H](C/C=CCCCC(NCCC2=CC=C(O)C(O)=C2)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C1=O |
Synonymes |
PGD2 DA; PGD2 Dopamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



